Tert-butyl N-(4-amino-5-fluoro-2-methylphenyl)carbamate

Description

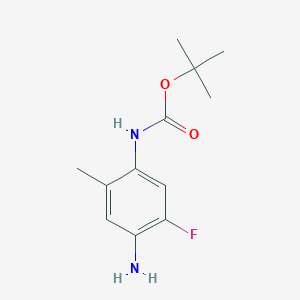

Tert-butyl N-(4-amino-5-fluoro-2-methylphenyl)carbamate is a carbamate-protected aniline derivative featuring a tert-butoxycarbonyl (Boc) group. The core structure comprises a phenyl ring substituted with an amino group (-NH₂) at the 4-position, a fluorine atom at the 5-position, and a methyl group at the 2-position. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is likely employed as an intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors or other bioactive molecules requiring controlled amine reactivity .

Properties

Molecular Formula |

C12H17FN2O2 |

|---|---|

Molecular Weight |

240.27 g/mol |

IUPAC Name |

tert-butyl N-(4-amino-5-fluoro-2-methylphenyl)carbamate |

InChI |

InChI=1S/C12H17FN2O2/c1-7-5-9(14)8(13)6-10(7)15-11(16)17-12(2,3)4/h5-6H,14H2,1-4H3,(H,15,16) |

InChI Key |

GEXMCJZVHPRTTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)OC(C)(C)C)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable substituted phenyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base such as cesium carbonate, and a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions to minimize by-products and maximize yield is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-amino-5-fluoro-2-methyl-phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The nitro group can be reduced back to the amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Tert-butyl N-(4-amino-5-fluoro-2-methylphenyl)carbamate is a chemical compound with a molecular weight of 240.27 g/mol. It consists of a tert-butyl group, an amino group, and a fluorinated aromatic ring, which gives the compound unique chemical properties and potential biological activities. The compound has a carbamate functional group, which is significant in medicinal chemistry for drug design and development.

Scientific Research Applications

This compound has potential applications in several scientific fields.

Chemistry this compound is used as a building block in synthesizing more complex organic molecules.

Biology This compound can be used in studies involving enzyme inhibition and protein modification.

Industry It can be used in producing agrochemicals and other industrial chemicals.

Potential Research areas

- Interaction studies to determine how this compound interacts with biological targets.

- Investigating its pharmacological properties and structure-activity relationships (SAR).

- Researching its potential antitumor properties. Studies have indicated that modifications in the phenyl ring can lead to enhanced cytotoxicity against various cancer cell lines. The compound may exert its effects by inhibiting specific kinases or pathways associated with tumor growth.

Similar Compounds

- tert-Butyl N-(4-aminophenyl)carbamate

- tert-Butyl N-(4-amino-2-chlorophenyl)carbamate

- tert-Butyl N-(4-amino-2-fluorophenyl)carbamate

Mechanism of Action

The mechanism of action of tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)carbamate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the fluoro group can enhance binding affinity and selectivity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- The target compound’s amino and fluorine substituents balance polarity and lipophilicity, contrasting with hydroxylated analogs (e.g., PB07473) that prioritize solubility .

- Its melting point is unreported in the provided evidence, but analogs with aromatic heterocycles (e.g., 42h, 42i) often exhibit higher melting points due to crystallinity .

Biological Activity

Tert-butyl N-(4-amino-5-fluoro-2-methylphenyl)carbamate is a synthetic compound with notable potential in medicinal chemistry due to its unique structural features, including a tert-butyl group, an amino group, and a fluorinated aromatic ring. This compound has garnered attention for its possible biological activities, particularly in the fields of anti-cancer and anti-inflammatory research.

Chemical Structure and Properties

- Molecular Formula : C12H17N2O2F

- Molecular Weight : 240.27 g/mol

- CAS Number : 2665662-71-3

The presence of the carbamate functional group is significant in drug design as it can influence the compound's pharmacokinetics and interaction with biological targets .

Biological Activity Overview

Research into the biological activity of this compound indicates a range of potential therapeutic effects:

-

Anti-cancer Properties :

- Preliminary studies suggest that compounds containing fluorinated aromatic rings can enhance potency against various cancer cell lines. The fluorine atom may contribute to improved binding affinity to biological targets, thereby enhancing anticancer activity .

- The structure-activity relationship (SAR) studies have shown that modifications in the aromatic system can significantly affect the inhibitory activity on cancer-related pathways .

-

Anti-inflammatory Effects :

- Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, which play crucial roles in inflammatory responses. In vitro studies have shown that related compounds can suppress these cytokines effectively .

- The mechanism of action may involve modulation of signaling pathways like STAT3 and NF-κB, which are critical in mediating inflammation .

Study 1: Anti-cancer Activity

A study evaluated the effect of this compound on human cancer cell lines. The results indicated:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)

- Concentration Range : 1 µM to 100 µM

- Findings : Significant inhibition of cell proliferation was observed at concentrations above 10 µM, with IC50 values calculated around 25 µM for MCF-7 cells.

Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory properties:

- Model Used : LPS-induced inflammatory response in human liver hepatocytes (AML-12 cells).

- Results : Treatment with related compounds resulted in a significant decrease in IL-6 and TNF-α mRNA expression levels, demonstrating effective modulation of inflammatory pathways without hepatotoxicity .

Data Table: Summary of Biological Activities

Q & A

Q. How can synthetic yields be improved for large-scale preparation without compromising purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.